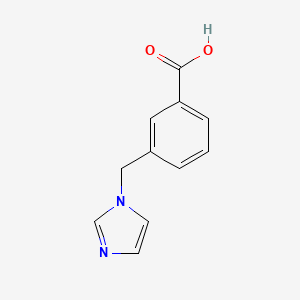![molecular formula C14H8Cl2F3N5 B2763245 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085690-52-2](/img/structure/B2763245.png)
3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is an intricate molecule, notable for its multi-functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine, a multi-step process is typically involved. The key steps generally include:
Preparation of the chlorinated pyridine ring
Introduction of the tetrazolyl and chlorophenyl groups via nucleophilic substitution
These steps are performed under controlled conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up, employing more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often involves high-throughput screening techniques and automated reactors to monitor and adjust the synthesis parameters in real-time.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole and pyridine rings.
Reduction: : Reduction reactions can target the chlorinated pyridine ring or the trifluoromethyl group.
Substitution: : The halogen groups make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide under acidic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: : Reagents like sodium methoxide for nucleophilic aromatic substitution.
Major Products Formed
The products depend on the specific reaction but typically include derivatives with modified functional groups, such as hydroxyl or amino substituents replacing chlorine or trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for designing new molecules with enhanced chemical properties.
Biology
Biologically, it is studied for its potential interactions with biomolecules, which could pave the way for new drug developments.
Medicine
In medicine, the compound's structure is being explored for its therapeutic potential, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry
Industrially, it finds applications in the development of new materials with specific chemical properties, including those used in electronics and agriculture.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The tetrazole ring, in particular, may play a crucial role in its binding affinity and selectivity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, like 2-[(4-chlorophenyl)(1H-tetrazol-5-yl)methyl]pyridine and 3-chloro-5-(trifluoromethyl)-2-pyridyl compounds, 3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine stands out due to its specific combination of functional groups. This combination imparts unique chemical reactivity and biological activity, making it more versatile for various applications.
Propriétés
IUPAC Name |
3-chloro-2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-9-3-1-7(2-4-9)11(13-21-23-24-22-13)12-10(16)5-8(6-20-12)14(17,18)19/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWCFMXDJPHCI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2763163.png)


![2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2763168.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2763170.png)






![3-(3-Fluoro-4-methylphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2763182.png)


